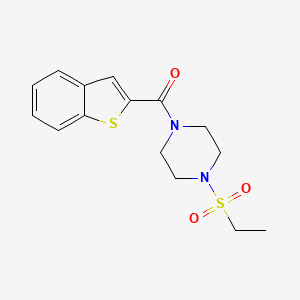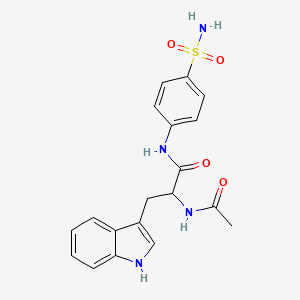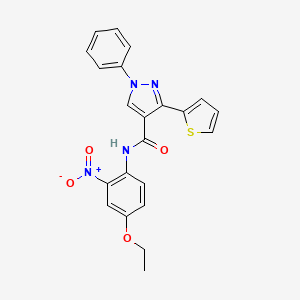![molecular formula C17H19Cl2N3O3S B7543126 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide, also known as DASAMPA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of sulfonamide derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is not fully understood. However, it is believed to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, which results in the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Furthermore, 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is its potency against a wide range of cancer cell lines. It also has a favorable pharmacokinetic profile, which makes it a promising candidate for further development. However, one of the limitations of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is its poor solubility in water, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for the research on 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide. One potential direction is the development of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the synergistic effects of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide and its potential use in combination therapy for cancer treatment.
Synthesemethoden
The synthesis of 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide involves the reaction of 3,4-dichloroaniline with 3-(dimethylsulfamoyl)-4-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid to obtain 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide has been extensively studied for its potential use in cancer treatment. It has shown potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies.
Eigenschaften
IUPAC Name |
2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O3S/c1-11-4-5-13(9-16(11)26(24,25)22(2)3)21-17(23)10-20-12-6-7-14(18)15(19)8-12/h4-9,20H,10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBAHJMVSSFBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)

![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)
![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)


![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)



![4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)